6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-7-16-17-11(2)13(9-19(16)18-10)12-5-6-14(20-3)15(8-12)21-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFSQGBYNEOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=C1)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183026 | |
| Record name | 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-11-0 | |
| Record name | 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation and Cyclization
A foundational method involves the condensation of 5-amino-3,4-dimethoxyacetophenone with 2,5-dimethylpyrazole under basic conditions. Sodium ethoxide in ethanol facilitates deprotonation, enabling nucleophilic attack at the carbonyl carbon of the acetophenone derivative. Subsequent cyclization forms the pyrazolo[1,5-a]pyrimidine core. Critical parameters include:
- Temperature : Reflux conditions (78–80°C) to ensure complete ring closure.
- Solvent : Ethanol balances solubility and reactivity.
- Workup : Recrystallization from ethanol or dioxane yields purified product.
This method, while reliable, suffers from moderate yields (40–60%) due to competing side reactions, such as over-oxidation of the methoxy groups.
Microwave-Assisted Synthesis
Accelerated Cyclization via Microwave Irradiation
Modern protocols leverage microwave irradiation to enhance reaction efficiency. A representative procedure involves:
- Mixing 5-amino-3,4-dimethoxyacetophenone with 2,5-dimethylpyrazole in acetonitrile.
- Adding trimethyl orthoformate (3.0 equiv) and acetic acid (3.0 equiv) as a cyclization agent.
- Irradiating at 180°C for 30 minutes under microwave conditions.
Advantages :
- Yield Improvement : 56–62% isolated yield due to reduced reaction time (30 minutes vs. 6–12 hours conventionally).
- Selectivity : Minimizes side products through uniform heating.
Catalytic and Solvent Variations
Piperidine Acetate-Mediated Cyclization
Piperidine acetate serves as a dual-purpose catalyst and base in aqueous media. Key steps include:
- Refluxing precursors in water with piperidine acetate (1 mL).
- Adding acetic acid (1.5 mL) to protonate intermediates, driving cyclization.
Conditions :
- Solvent : Water enables green chemistry but requires careful pH control.
- Temperature : Reflux (100°C) for 15–30 minutes.
Solvent Screening and Optimization
Comparative studies identify acetonitrile as superior to toluene or tetrahydrofuran (THF) for microwave-assisted reactions, offering:
- Higher Dielectric Constant : Enhances microwave absorption.
- Improved Solubility : Prevents premature precipitation.
Intermediate Preparation and Purification
Synthesis of 5-Amino-3,4-dimethoxyacetophenone
The ketone precursor is prepared via Friedel-Crafts acylation of 3,4-dimethoxybenzene with acetyl chloride in dichloromethane, catalyzed by aluminum chloride. Yield: 70–75% after silica gel chromatography.
Purification Techniques
- Recrystallization : Ethanol or dioxane removes unreacted starting materials.
- Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves regioisomers.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Key Advantage |
|---|---|---|---|---|
| Traditional Cyclization | Ethanol, NaOEt, reflux | 40–60% | 6–12 h | Simplicity |
| Microwave-Assisted | Acetonitrile, AcOH, 180°C, MW | 56–62% | 30 min | Speed, efficiency |
| Piperidine Acetate | Water, reflux | 50–55% | 45 min | Eco-friendly solvent |
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds have diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it interesting for researchers.
Scientific Research Applications
This compound has applications in several scientific research fields:
- Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology: It is investigated for its potential antimicrobial and anticancer properties.
- Medicine: It is explored as a potential therapeutic agent because of its biological activities.
- Industry: It is utilized in the development of new materials with specific chemical properties.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. Major products include the formation of carboxylic acids or ketones. Common reagents and conditions include potassium permanganate in an acidic medium.
- Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This leads to the formation of corresponding alcohols or amines.
- Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Halogenation using bromine or chlorination using chlorine gas are common reagents.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound can bind to DNA gyrase and secreted aspartic protease, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Structural-Activity Relationships (SARs)
Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxyphenyl group in the target compound enhances π-π stacking and hydrogen bonding with target proteins, as seen in CRF1 antagonists and kinase inhibitors . Comparatively, 7-trifluoromethyl derivatives (e.g., 6k, 6l) leverage the electron-withdrawing CF₃ group to improve metabolic stability and kinase binding, achieving nanomolar Pim1 inhibition .
Amino and Piperazinyl Modifications: Substituents at position 7, such as piperazinyl or azepanyl groups (e.g., 7-(1-azepanyl)), influence receptor selectivity. For example, CRF1 antagonists require bulky amines for subnanomolar activity .
Biological Activity
6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their potential therapeutic applications due to their ability to interact with various biological targets.
The compound is synthesized through a reaction involving 5-amino-3,4-dimethoxyacetophenone and 2,5-dimethylpyrazole, typically in the presence of sodium ethoxide in ethanol. This process leads to the formation of the pyrazolo[1,5-a]pyrimidine ring structure. The incorporation of the dimethoxyphenyl group enhances its chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. Notably, it can bind to DNA gyrase and secreted aspartic protease, disrupting their functions and leading to cell death. This mechanism underlies its potential antimicrobial and anticancer effects .
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's interaction with key regulatory proteins involved in cell cycle progression has been documented as a critical factor in its anticancer efficacy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it exhibits activity against a range of bacterial strains by inhibiting their growth through enzymatic disruption. The mechanism involves interference with bacterial DNA replication processes mediated by DNA gyrase inhibition.
Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Cancer cell lines | Induces apoptosis | |
| Antimicrobial | Bacterial strains | Growth inhibition | |
| Anti-inflammatory | COX-2 enzyme | Inhibits enzyme activity |
Case Study: Anticancer Effects
In a study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers observed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM. The study concluded that the compound triggers apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins .
Q & A
Q. What are the standard synthetic routes for 6-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl derivatives. For example:
- Methodology : React 3-aminopyrazole derivatives with β-ketoesters or β-enaminones under reflux in polar aprotic solvents (e.g., DMF or pyridine). Acid or base catalysis (e.g., HCl, K₂CO₃) enhances reaction efficiency.
- Example : Pyrazolo[1,5-a]pyrimidine derivatives in were synthesized via cyclization of aminopyrazoles with alkoxymethylene-β-dicarbonyl compounds, yielding products with 62–70% efficiency .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may improve yields and reduce reaction times .
Q. How is the structural identity of this compound confirmed?
A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy and methyl groups) and aromatic proton coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides bond lengths, angles, and packing interactions, as shown for related pyrazolo[1,5-a]pyrimidines .
Q. What safety protocols are critical during experimental handling?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine).
- Waste Disposal : Segregate halogenated/organic waste and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence reactivity and biological activity?
- Electronic Effects : Methoxy groups enhance electron density via resonance, altering nucleophilic/electrophilic reactivity. Methyl groups contribute steric bulk, affecting binding to biological targets .
- Biological Relevance : Fluorinated or chlorinated analogs (e.g., ) show improved metabolic stability and target affinity compared to methoxy derivatives .
Q. What computational tools aid in predicting reaction pathways for pyrazolo[1,5-a]pyrimidine synthesis?
- Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to identify energetically favorable pathways.
- ICReDD Framework : Combines quantum chemistry with machine learning to optimize reaction conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Cross-Validation : Compare experimental data with simulated spectra from software (e.g., ACD/Labs or ChemDraw).
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous nitrogen environments in heterocycles .
Q. What strategies improve the solubility of hydrophobic pyrazolo[1,5-a]pyrimidines for in vitro assays?
- Co-solvents : Use DMSO or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .
Critical Analysis of Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
